molecular formula C10H14ClN B144652 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 111661-47-3

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B144652
M. Wt: 183.68 g/mol
InChI Key: FEIBBSJVOAXLOY-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) family, which is a group of compounds known for their diverse pharmacological activities. The THIQ scaffold is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The 4-methyl group indicates a methyl substituent at the fourth position of the isoquinoline ring.

Synthesis Analysis

The synthesis of THIQ derivatives often involves methods such as the Bischler-Napieralski reaction, Pummerer reaction, and various reduction steps. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a related compound, was achieved through acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid . Another example is the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine through acetylation, cyclization, and reduction . These methods highlight the versatility of synthetic approaches for THIQ derivatives.

Molecular Structure Analysis

The molecular structure of THIQ derivatives has been characterized using various analytical techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined by X-ray crystallography, and the compound was found to have an S configuration . Similarly, the crystal structure of a related compound provided insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

THIQ derivatives can undergo a range of chemical reactions due to their reactive sites, such as the nitrogen in the heterocyclic ring and any substituents present on the rings. The presence of a hydroxymethyl substituent in 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline suggests potential for hydrogen-bond donor interactions, which could be relevant in enzyme inhibition . Additionally, the introduction of various substituents can significantly alter the binding affinity and selectivity of THIQ derivatives towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of THIQ derivatives are influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl, methoxy, or methyl groups can affect the compound's solubility, stability, and reactivity. The optical properties, such as optical rotation, are also characteristic of these compounds, as seen in the determination of the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The NMR and IR spectra provide detailed information about the molecular structure and the nature of the substituents .

Scientific Research Applications

  • Medicinal Chemistry

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
  • Neuroscience

    • THIQs have been suggested to play a role in the control of neurotransmitter function, and prevention of neurotoxicity related to Monoamine oxidase (MAO) activity in the brain .
  • Chemistry

    • THIQs are used in the synthesis of various natural products and therapeutic lead compounds .
    • In recent years, research has been directed towards the synthesis of C(1)-substituted derivatives of THIQs, as they can act as precursors for various alkaloids displaying multifarious biological activities .
    • Various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
  • Pharmacology

    • N-benzyl THIQs are known to function as antineuroinflammatory agents .
    • THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
  • Neuroprotection

    • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
    • It is also well established that 1MeTIQ possesses intrinsic antioxidant properties .
  • Synthetic Chemistry

    • THIQs are used in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • These reactions are particularly important as they can lead to the synthesis of various biologically important nitrogen heterocycles .

Safety And Hazards

The safety and hazards associated with 1,2,3,4-tetrahydroisoquinoline analogs depend on their specific chemical structure and properties. For example, 6-methoxy-1,2,3,4-tetrahydro-isoquinoline has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 according to its safety data sheet .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs involve the development of novel THIQ analogs with potent biological activity. These compounds may prove to be promising candidates for various therapeutic activities with unique mechanisms of action .

properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIBBSJVOAXLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548080
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

111661-47-3
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a hydrogen atmosphere 0.50 g (3.5 mmol) 4-methyl-isoquinoline, 50 mg platinum dioxide in 50 mL methanol and 3.5 mL 1M aqueous hydrochloric acid solution were hydrogenated at RT and 3 bar for 4 h. After removal of the catalyst by suction filtering the reaction mixture was evaporated down. A mixture of educt and product was obtained, which was reacted further without any further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CD Perchonock, JA Finkelstein - The Journal of Organic …, 1980 - ACS Publications
Tetrahydro-2-benzazepines are of interest as a result of their antihypertensive, adrenergic blocking, and cholin-esterase inhibiting activity. 1 Although several methods of synthesis exist, …
Number of citations: 8 pubs.acs.org
M Cavazza, G Morganti, F Pietra - The Journal of Organic …, 1980 - ACS Publications
In no case were we able to obtain tropone dithioketals although they are conceivable intermediates both in the route from 1 to 2 and in the sigmatropic rearrangement of 1, 7-…
Number of citations: 7 pubs.acs.org

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